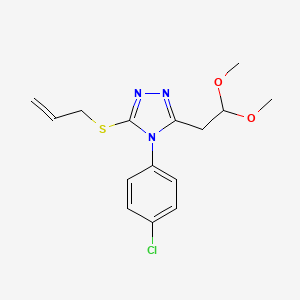
3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole, abbreviated as ASTT, is a triazole derivative that has been widely studied for its potential applications in various fields of science and technology. ASTT has been used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. In drug discovery, ASTT has been used as an inhibitor of several enzymes, such as cytochrome P450 and monoamine oxidase. In materials science, ASTT has been used as a corrosion inhibitor and a chelating agent. In biochemistry, ASTT has been used as a fluorescent probe for the detection of protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Growth Regulatory Activity
The compound has been synthesized and investigated for its plant growth regulatory activities. Research indicates that similar compounds in the 1,2,4-triazole class can be potential growth stimulators for plants (Eliazyan et al., 2011).
Antioxidant Properties
Research has explored the synthesis of related 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their antioxidant and antiradical activities. These findings are significant for the potential application of these compounds in antioxidant therapies (Bekircan et al., 2008).
Biological Evaluation and Antimicrobial Activities
Several studies have focused on the synthesis of various 1,2,4-triazole derivatives, including compounds similar to the one , and their antimicrobial activities. These compounds have shown potential in combating bacterial and fungal growth, suggesting their use in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Research on 4H-1,2,4-triazole derivatives, including compounds closely related to 3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole, has demonstrated their effectiveness in corrosion inhibition of metals, particularly mild steel in acidic media. This makes them valuable in industrial applications where corrosion resistance is crucial (Lagrenée et al., 2002).
Cancer Research
Several derivatives of 1,2,4-triazole have been synthesized and evaluated for their anticancer properties. These studies are crucial for identifying potential new therapeutic agents in the treatment of various cancers (Ostapiuk et al., 2015).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-4-9-22-15-18-17-13(10-14(20-2)21-3)19(15)12-7-5-11(16)6-8-12/h4-8,14H,1,9-10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNPJDCEDDFAPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

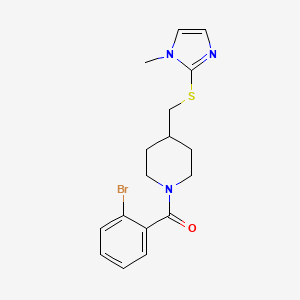
![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)
![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)
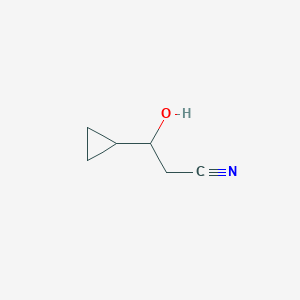
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2371345.png)
![Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2371347.png)
![7-Butyl-5-ethylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2371348.png)
![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)
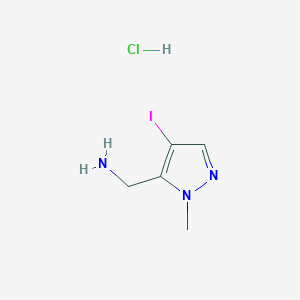
![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)
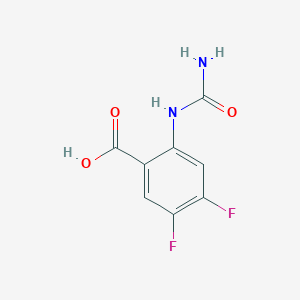
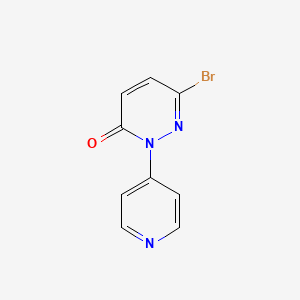
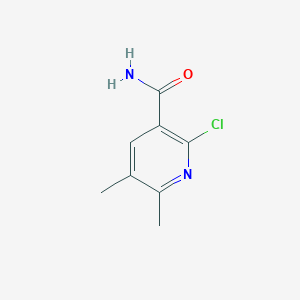
![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)